2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide typically involves multi-step organic reactions. One common method involves the spirocyclization reaction of indoles with β-nitrostyrenes in an acidic medium to form intermediate spiroadducts. These intermediates are then treated with a catalytic amount of base to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antibacterial, antiviral, and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis and autophagy in cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinolin-4-yl derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
2-Arylquinolin-4-yl derivatives: Known for their antibacterial and antiviral properties.
Uniqueness
2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C24H19N3O2 |
---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-(2-amino-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c25-23(28)22(17-11-5-2-6-12-17)27-24(29)19-15-21(16-9-3-1-4-10-16)26-20-14-8-7-13-18(19)20/h1-15,22H,(H2,25,28)(H,27,29) |
InChI-Schlüssel |
NQLVJBCUNXDTMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C4=CC=CC=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.